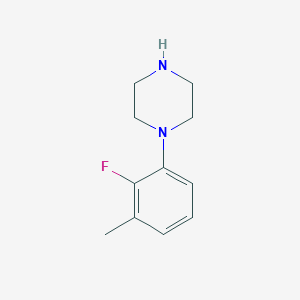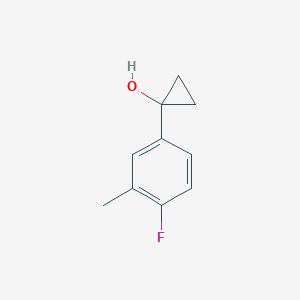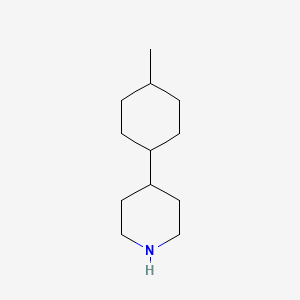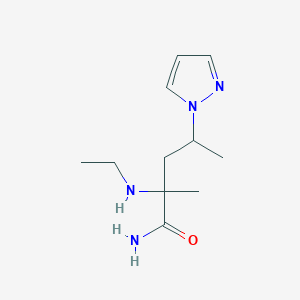
4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with sulfonamide reagents under controlled conditions. One common method includes the use of chlorosulfonic acid as a sulfonating agent, followed by neutralization with a base to yield the desired sulfonamide derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other heterocyclic compounds .
Applications De Recherche Scientifique
4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function .
Comparaison Avec Des Composés Similaires
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar in structure but with different functional groups, leading to varied reactivity and applications[][5].
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide: Another related compound with distinct properties and uses.
Uniqueness: 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry and industrial applications[5][5] .
Conclusion
This compound is a versatile compound with significant importance in various scientific fields. Its unique structure and reactivity make it a valuable subject for research and industrial applications.
Propriétés
Formule moléculaire |
C4H6ClN3O2S |
|---|---|
Poids moléculaire |
195.63 g/mol |
Nom IUPAC |
4-chloro-2-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3,(H2,6,9,10) |
Clé InChI |
PIIOELCBZPDVIF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)



![Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride](/img/structure/B13524849.png)

![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)

-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)



amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)
